molecular formula C6H5ClN4 B1357910 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-53-4

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1357910
CAS No.: 30129-53-4
M. Wt: 168.58 g/mol
InChI Key: OWBUPPWTPDJDHZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of genes associated with cell growth and upregulates pro-apoptotic genes . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a cascade of events, including the stabilization of the retinoblastoma protein (Rb) in its hypophosphorylated form, which in turn prevents the release of E2F transcription factors necessary for the progression of the cell cycle . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in toxicity, highlighting the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions involving glutathione, sulfate, or glucuronic acid . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It predominantly localizes in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs and other target proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments . Additionally, its activity can be modulated by interactions with other cellular components, such as chaperone proteins and nuclear transport receptors .

Preparation Methods

The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes a series of reactions, including chlorination and cyclization, to form the desired compound . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformations .

Chemical Reactions Analysis

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo several types of chemical reactions, including:

Comparison with Similar Compounds

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These comparisons highlight the structural diversity within the pyrazolo[3,4-d]pyrimidine family and the potential for discovering new compounds with unique biological activities.

Properties

IUPAC Name

4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBUPPWTPDJDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609851
Record name 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-53-4
Record name 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The resulting solution of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde was treated dropwise with a solution of anhydrous hydrazine (1101 μL, 35071 μmol) at −78° C. The mixture was stirred for 15 min, and then the cooling bath was removed and the mixture stirred at RT for 1 h. The mixture was concentrated and partitioned between water (110 mL) and EtOAc (110 mL). The organic layer was washed with saturated aqueous NaHCO3 (100 mL), separated, dried (MgSO4), treated with activated charcoal and filtered through a plug of silica, washing with EtOAc. The filtrate was concentrated and purified by flash chromatography on silica eluting with 5% acetone/DCM to 25% EtOAc/hexane. The residue was suspended in DCM (3 mL), cooled in a freezer, and filtered to give 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (330 mg, 5.86% yield) as a tan solid. 1H NMR (400 MHz, d6-DMSO) δ 14.25 (bs, 1H); 8.35 (s, 1H); 2.68 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1101 μL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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